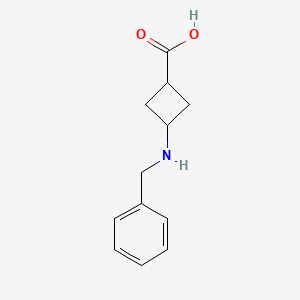

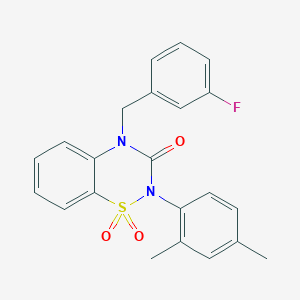

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as NTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTZ belongs to the class of acrylonitrile derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Several studies have explored the potential anticancer properties of heteroarylacrylonitriles. One significant study reported the synthesis and testing of acrylonitriles substituted with different heterocycles for in vitro cytotoxic potency against human cancer cell lines. The study found that compounds containing a 5-nitrothiophen-2-yl ring exhibited high potency, with one compound being notably more potent than cisplatin and etoposide, two commonly used chemotherapy drugs. This suggests a promising avenue for developing new anticancer agents based on the acrylonitrile functionality, which may induce apoptosis in cancer cells (Sa̧czewski et al., 2004).

Corrosion Inhibition

The compound and its derivatives have been investigated for their corrosion inhibition efficiency. In one study, 5-substituted 1H-tetrazoles based on acrylonitrile demonstrated significant inhibition efficiency on mild steel in hydrochloric acid, with the effectiveness increasing with concentration. These inhibitors behaved as cathodic inhibitors, and their adsorption on the steel surface was confirmed through various spectroscopic and microscopic techniques, providing a foundation for their application in protecting metallic structures from corrosion (Verma et al., 2016).

Optical and Electrochemical Applications

Another area of research involves the optical and electrochemical applications of acrylonitrile derivatives. For instance, photoinduced birefringence studies on PMMA polymer doped with a pyrazoline derivative of acrylonitrile revealed the potential of these materials in photonic applications. The study demonstrated the transformation of molecules upon excitation, indicating their suitability for optical switchers and highlighting their promising characteristics for future photonic technologies (Szukalski et al., 2015).

Fluorescent Probes and Sensors

Research has also been conducted on the synthesis of novel benzimidazoles and related compounds as potential chemosensors for different cations. These compounds exhibit significant changes in fluorescence intensity upon interaction with various cations, suggesting their utility as selective sensors for detecting metal ions in environmental and biological samples. This work underscores the versatility of acrylonitrile derivatives in developing new materials for chemical sensing applications (Hranjec et al., 2012).

Eigenschaften

IUPAC Name |

(E)-3-(4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-5-7-16(8-6-13)21-11-15(10-20)19-22-18(12-26-19)14-3-2-4-17(9-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLUQPOLEDJBLI-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)

![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)

![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)

![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)